1-Azaspiro[4.5]decane
Overview
Description
1-Azaspiro[45]decane is a heterocyclic compound characterized by a spiro-connected bicyclic structure It consists of a nitrogen atom incorporated into a spirocyclic framework, making it an interesting subject of study in organic chemistry
Mechanism of Action
Mode of Action
The mode of action of 1-Azaspiro[4.5]decane involves its interaction with its yet-to-be-identified targets. The compound may bind to these targets, leading to changes in their function . The exact nature of these interactions and the resulting changes are areas of ongoing research.
Biochemical Pathways
The biochemical pathways affected by 1-Azaspiro[4It’s known that spirocyclic compounds are integrated in important compounds with interesting applications in medicinal and pharmaceutical chemistry
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. These properties are crucial in determining the bioavailability of the compound. Future research should focus on understanding these properties to optimize the therapeutic potential of this compound .
Result of Action
The molecular and cellular effects of 1-Azaspiro[4Some studies suggest potential anticancer activity of related compounds, indicating that this compound and its derivatives could have effects at the cellular level
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and temperature . Understanding these influences can help optimize the use of this compound in therapeutic contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azaspiro[4.5]decane can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a convenient synthesis involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . Another method includes the intramolecular ipso-cyclization of nitriles in the presence of specific reagents .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of commercially available reagents and optimized reaction conditions is crucial for efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-Azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom plays a crucial role.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
1-Azaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and advanced materials.
Comparison with Similar Compounds
- 2-Azaspiro[4.6]undecan-3-one
- 3-Azaspiro[4.5]decan-2-one
- 8-Azaspiro[4.5]decane-7,9-dione
Comparison: 1-Azaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of a nitrogen atom within the ring system. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the nitrogen atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
1-azaspiro[4.5]decane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-5-9(6-3-1)7-4-8-10-9/h10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKNCSVHCNCJQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170061 | |
Record name | 1-Azaspiro(4.5)decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10170061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176-80-7 | |
Record name | 1-Azaspiro[4.5]decane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=176-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Azaspiro(4.5)decane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000176807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Azaspiro[4.5]decane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19984 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Azaspiro(4.5)decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10170061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Azaspiro(4.5)decane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/354S34PWD9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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